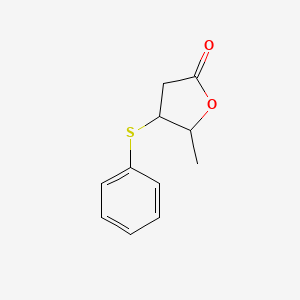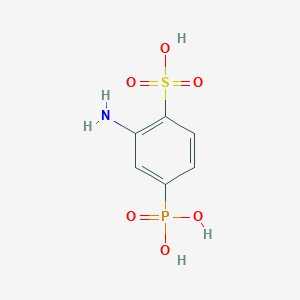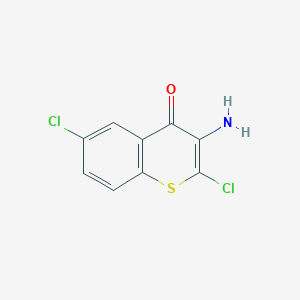
N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide: is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of a 4-chlorophenyl group attached to an azepane ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with a suitable azepane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like acetonitrile . The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its antimicrobial and antiproliferative properties. It has shown promising activity against various bacterial and fungal strains, as well as potential anticancer activity .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infections and cancer .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function in microbial and cancer cells.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
Uniqueness: N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide stands out due to its unique azepane ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61321-98-0 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-5-7-11(8-6-10)15-13(18)16-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18) |
InChI Key |
YAZOGZNIGVCPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-Ethoxybutyl)-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14570374.png)
![1,1'-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene]](/img/structure/B14570382.png)
![2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14570392.png)
![2-Methyl-2-(3-methylphenyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14570393.png)

![4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid](/img/structure/B14570411.png)



